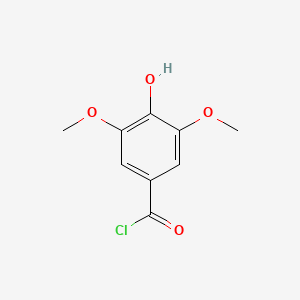

3,5-Dimethoxy-4-hydroxybenzoic acid chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethoxy-4-hydroxybenzoic acid, also known as Syringic acid, is a derivative of benzoic acid . It has a molecular weight of 198.17 and its chemical formula is C₉H₁₀O₅ . It is commonly used in laboratory chemicals, the manufacture of substances, and scientific research and development .

Molecular Structure Analysis

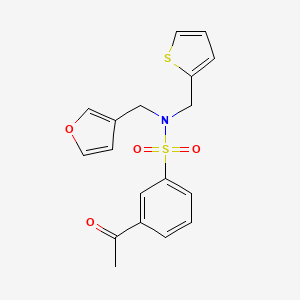

The molecular structure of 3,5-Dimethoxy-4-hydroxybenzoic acid can be represented as 3,5-(CH₃O)₂-4-(OH)C₆H₂COOH . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis

3,5-Dimethoxy-4-hydroxybenzoic acid is a powder with a melting point range of 204-207 °C . It has an assay of ≥96.0% (acidimetric) and should be stored below +30°C .Applications De Recherche Scientifique

Anti-Sickling and Anti-Inflammatory Properties

3,5-Dimethoxy-4-hydroxybenzoic acid has demonstrated potential in the management of sickle cell disease due to its anti-sickling properties. This compound was found to significantly inhibit the polymerization of haemoglobin S (Hb S), which is crucial in the pathogenesis of sickle cell disease. Furthermore, its efficacy extends to analgesic and anti-inflammatory activities, as evidenced by its ability to inhibit acetic acid-induced pain and decrease egg albumin-induced edema in animal models (Gamaniel et al., 2000).

Synthesis and Labeling Studies

Significant research has been conducted on the synthesis of specifically labeled compounds related to 3,5-Dimethoxy-4-hydroxybenzoic acid. This includes the preparation of 3,4,5-Trimethoxy-2H9-, 4-methoxy-3,5-dimethoxy-2H6-, and 4-hydroxy-3,5-dimethoxy-2H6-benzoic acids, useful for the creation of labeled reserpines, a class of antipsychotic and antihypertensive drugs. These labeled compounds are synthesized using deuterium as the source and are important for pharmacological and metabolic studies (Roth et al., 1982).

Environmental Photochemistry Relevance

In environmental photochemistry, 3,5-Dimethoxy-4-hydroxybenzoic acid shows novel pH-dependent photosubstitution pathways upon photolysis. This compound, upon photolysis in a chloride-enriched aqueous solution, produces chloromethane, a gas with implications in atmospheric chemistry. This behavior underscores the compound's relevance in environmental studies, particularly in understanding the photochemical pathways and their environmental impacts (Dallin et al., 2009).

Polymer Science Applications

3,5-Dimethoxy-4-hydroxybenzoic acid is also instrumental in polymer science. It has been used in the synthesis of liquid-crystalline copoly(ester–amide)s. These polymers display birefringence and variations in solubility and thermal behavior, making them applicable in advanced material sciences and engineering (Chen et al., 1988).

Medicinal Chemistry and Biochemistry Applications

In medicinal chemistry, 3,5-Dimethoxy-4-hydroxybenzoic acid has been employed in the synthesis of various pharmacologically active compounds. This includes its use in the production of methanol from aromatic acids by bacteria like Pseudomonas putida, offering insights into microbial metabolism and potential biotechnological applications (Donnelly & Dagley, 1980).

Safety and Hazards

3,5-Dimethoxy-4-hydroxybenzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Propriétés

IUPAC Name |

4-hydroxy-3,5-dimethoxybenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-6-3-5(9(10)12)4-7(14-2)8(6)11/h3-4,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMFVBABPYFGIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50597-60-9 |

Source

|

| Record name | 4-Hydroxy-3,5-dimethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2815979.png)

![N-[1-(1-Methylimidazol-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2815982.png)

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2815983.png)

![8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2815991.png)

![Tert-butyl (3aR,7aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2815993.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2815999.png)